molecular formula C17H21ClN2O3S2 B2843446 N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251605-04-5

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2843446
CAS No.: 1251605-04-5
M. Wt: 400.94
InChI Key: OXSLODSRJUCORH-UHFFFAOYSA-N
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Description

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the sulfonamide group and the carboxamide functionality. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene core can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxylate: A closely related compound with similar structural features but different functional groups.

    3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide: Lacks the N-butyl group, which may affect its properties and applications.

    N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxylic acid:

Uniqueness

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the N-butyl group, the sulfonamide moiety, and the thiophene core contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butyl-3-[(3-chloro-4-methylphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c1-4-5-9-19-17(21)16-15(8-10-24-16)20(3)25(22,23)13-7-6-12(2)14(18)11-13/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSLODSRJUCORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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